1,2-Dinitropropane
Description
1,2-Dinitropropane (C₃H₆N₂O₄) is a nitroalkane with two nitro (-NO₂) groups attached to adjacent carbon atoms in a propane backbone. Nitroalkanes like this compound are of interest in energetic materials, organic synthesis, and pharmaceuticals due to their high energy content and reactivity .
Properties
CAS No. |
4232-41-1 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
1,2-dinitropropane |
InChI |
InChI=1S/C3H6N2O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3 |
InChI Key |
ZWECFKSVQNZDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Thermodynamic Properties
Data from 1,1-dinitropropane and 2,2-dinitropropane (structural isomers) highlight the impact of nitro group positioning:
- 2,2-Dinitropropane exhibits the most negative ΔfH°, suggesting higher thermodynamic stability or greater energy density compared to 1,1- and 1,3-isomers. This is attributed to reduced steric strain and enhanced resonance stabilization in the 2,2-configuration .
- 1,3-Dinitropropane shows a significant discrepancy between gas and liquid-phase enthalpies, reflecting solvent interactions and molecular packing effects .
Energetic Performance
Detonation testing of nitro compounds () reveals that structural analogs like 1,3-dinitropropane and trans-1,2-dinitrocyclopropane exhibit promising explosive performance:
- 1,3-Dinitropropane demonstrated notable blast power in sensitized nitromethane solutions, with crater volume measurements indicating high detonation efficiency .
- trans-1,2-Dinitrocyclopropane , synthesized from 1,3-dinitropropane, showed superior results due to ring strain and compact molecular geometry enhancing energy release .
In contrast, nitrocyclopropane performed poorly in detonation tests despite favorable calorimetry data, underscoring the complexity of correlating thermodynamic properties with practical performance .
Hazard Classification
CAS registry numbers and regulatory status vary among isomers:
| Compound | CAS Number | Hazard Class | |
|---|---|---|---|
| 1,3-Dinitropropane | 119-26-6 | Hazardous chemical | |
| 2,2-Dinitropropane | 6125-21-9 | Hazardous chemical | |
| 1,2-Dinitrocyclopropane | N/A | High-energy material |
These classifications reflect differences in stability, toxicity, and combustion risks.
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